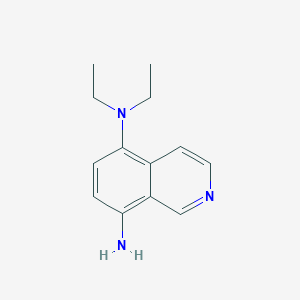![molecular formula C9H20N2O B1418619 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol CAS No. 1153893-89-0](/img/structure/B1418619.png)
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol
描述
“2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1153893-89-0 . It has a molecular weight of 172.27 . The compound is also known as MPAP.
Molecular Structure Analysis
The IUPAC name of the compound is “2-[(1-methyl-4-piperidinyl)amino]-1-propanol” and its InChI code is "1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3" . This indicates that the compound contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds.The storage temperature is normal . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .
科学研究应用
Synthesis and Radiochemical Applications
The compound was used in the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist. It involved a 10-step process starting from (L)-serine-[3-14C], demonstrating its potential in creating radiolabeled building blocks for research purposes (Czeskis, 1998).
Src Kinase Inhibition and Anticancer Activity
A study synthesized derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for evaluating their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. One derivative showed significant inhibitory potency against Src kinase, highlighting the compound's potential in cancer research (Sharma et al., 2010).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The compound was part of a study that synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols to determine their affinity to beta 1- and beta-2-adrenoceptors. The research provided insights into the cardioselectivity of these compounds, which is crucial for developing heart-related medications (Rzeszotarski et al., 1979).
Corrosion Inhibition on Carbon Steel
Tertiary amines in the series of 1,3-di-amino-propan-2-ol, including variants of the studied compound, demonstrated effectiveness as anodic inhibitors for carbon steel corrosion, presenting applications in materials science and industrial maintenance (Gao et al., 2007).
Chiral Ligands in Catalytic Reactions
Enantiopure derivatives of the compound were synthesized and demonstrated significant activity in the stereocontrol of benzaldehyde and diethylzinc reactions. This research opens avenues in the field of asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).
Fluorescent Biomarkers from Industrial Waste
Amphyphylic triazoanilines derived from the compound, combined with cardanol and glycerol, were evaluated as fluorescent biomarkers. Their low acute toxicity to various biological models suggests potential in environmental monitoring and green chemistry (Pelizaro et al., 2019).
安全和危害
属性
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCUZCROJYXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)
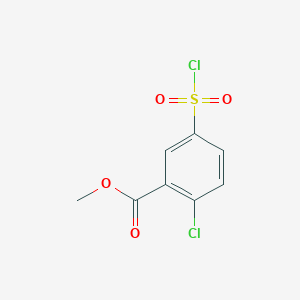
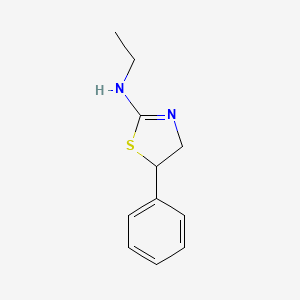
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418544.png)
amine](/img/structure/B1418545.png)
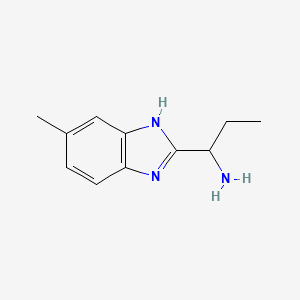

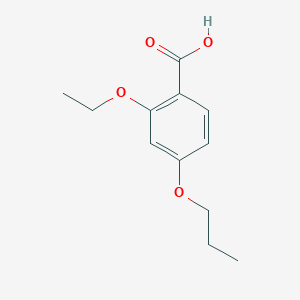

![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)
